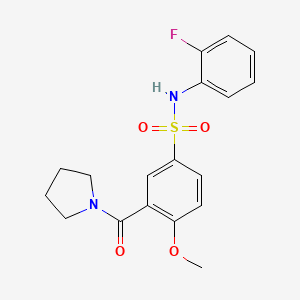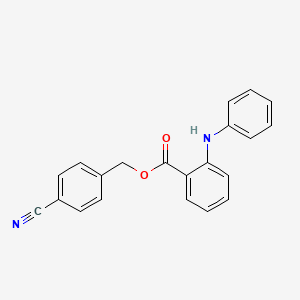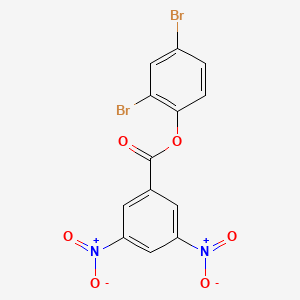
2,4-dibromophenyl 3,5-dinitrobenzoate
描述
2,4-dibromophenyl 3,5-dinitrobenzoate: is an organic compound characterized by the presence of both bromine and nitro groups. The molecular formula is C13H6Br2N2O6 , and it has a molecular weight of 446.00454 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2,4-dibromophenol. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorous pentachloride to form the corresponding acyl chloride, which then reacts with 2,4-dibromophenol to yield the ester .
Industrial Production Methods: In an industrial setting, the synthesis may be optimized using microwave-assisted organic synthesis (MAOS) techniques. This method offers advantages such as reduced reaction times and improved energy efficiency. The use of ionic liquids as solvents can further enhance the green chemistry aspect of the process .
化学反应分析
Types of Reactions: 2,4-dibromophenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Electrophilic Aromatic Substitution: The compound can act as an electrophile due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride in hydrochloric acid.
Electrophilic Aromatic Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) can be used to facilitate the reaction.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: Products include 2,4-dibromophenyl 3,5-diaminobenzoate.
Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Chemistry: 2,4-dibromophenyl 3,5-dinitrobenzoate is used as a derivatizing agent in analytical chemistry to identify and quantify alcohols through the formation of crystalline derivatives .
Biology and Medicine: The compound’s derivatives have been studied for their potential antifungal and antimicrobial activities. The presence of nitro groups contributes to its biological activity .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coordination complexes. Its unique structure allows for the formation of stable complexes with metals, which can be utilized in various applications .
作用机制
The mechanism of action of 2,4-dibromophenyl 3,5-dinitrobenzoate and its derivatives often involves interactions with cellular membranes and enzymes. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound can also interfere with the synthesis of essential biomolecules, such as ergosterol in fungal cells, thereby exerting its antifungal activity .
相似化合物的比较
- 2,4-dinitrobenzoic acid
- 3,5-dinitrobenzoic acid
- 2,4-dibromophenol
Comparison: 2,4-dibromophenyl 3,5-dinitrobenzoate is unique due to the presence of both bromine and nitro groups, which enhance its electrophilic nature and reactivity. Compared to 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid, the additional bromine atoms in this compound increase its molecular weight and potential for forming stable complexes with metals. This makes it more versatile in applications requiring strong electrophiles .
属性
IUPAC Name |
(2,4-dibromophenyl) 3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2N2O6/c14-8-1-2-12(11(15)5-8)23-13(18)7-3-9(16(19)20)6-10(4-7)17(21)22/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPLMRIKZJUJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-methyl-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4830543.png)
![methyl {[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4830546.png)
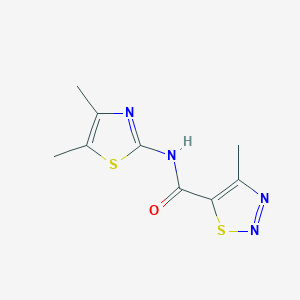
![2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4830567.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4830573.png)
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4830579.png)
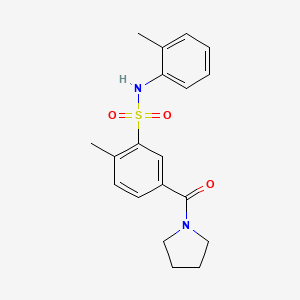
![6-benzyl-2-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4830594.png)
![2-(4-methoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4830608.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(5-chloro-2-methylphenyl)urea](/img/structure/B4830617.png)
![3-[2-(3-chlorophenoxy)ethyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4830619.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B4830625.png)
